molecular formula C19H21BrClN3OS2 B2633646 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE CAS No. 1216479-17-2

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2633646
CAS No.: 1216479-17-2
M. Wt: 486.87
InChI Key: OMFFXCYXUYPTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-derived acetamide featuring a bromine atom at the 6-position of the benzothiazole ring, a dimethylaminoethyl group linked via a secondary amine, and a phenylsulfanyl (thioether) substituent on the acetamide backbone. Its hydrochloride salt form enhances water solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS2.ClH/c1-22(2)10-11-23(18(24)13-25-15-6-4-3-5-7-15)19-21-16-9-8-14(20)12-17(16)26-19;/h3-9,12H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFXCYXUYPTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable brominated precursor.

    Substitution Reactions:

    Final Coupling: The final coupling step involves the reaction of the intermediate with acetamide hydrochloride under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromine atom or the nitro group if present, leading to debromination or reduction to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or debrominated products.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural features that allow for interaction with various biological targets. Its derivatives have been investigated for:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Activity : Compounds similar to N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE have been studied for their efficacy against various cancer cell lines, including non-small cell lung cancer and triple-negative breast cancer .

Biological Studies

The compound's ability to modulate biological pathways makes it a subject of interest in various studies:

  • Targeting IKAROS Proteins : Compounds related to this structure have been identified as modulators of IKAROS protein levels, which are critical in hematopoiesis and immune response. This suggests potential applications in treating leukemias and lymphomas .
  • Enzyme Inhibition : The unique structural components may allow it to act as an inhibitor of specific enzymes involved in disease pathways, providing a basis for drug design aimed at metabolic disorders or cancers.

Case Studies

Several studies have documented the synthesis and biological evaluation of benzothiazole derivatives:

StudyCompoundFindings
2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-benzothiazol-2-yl)acetamideDemonstrated significant antimicrobial activity against various bacterial strains.
Substituted piperidine derivativesShowed effectiveness in reducing IKZF2 protein levels in cancer models, indicating potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and inferred pharmacological implications compared to related benzothiazole acetamides:

Compound Name Substituents on Benzothiazole Acetamide Modifications Key Features Potential Applications Reference
Target Compound 6-Bromo N-[2-(Dimethylamino)ethyl], 2-(Phenylsulfanyl) Bromine (electron-withdrawing), tertiary amine (solubility), thioether (hydrophobicity) Kinase inhibition, antimicrobial agents
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-Phenylacetamide 6-Trifluoromethyl 2-Phenyl Trifluoromethyl (metabolic stability, lipophilicity) Anticancer, anti-inflammatory
N-(6-Methoxybenzothiazol-2-yl)-2-(4-Chlorophenyl)Acetamide 6-Methoxy 2-(4-Chlorophenyl) Methoxy (electron-donating), chloro (electrophilic interactions) Antimicrobial, antifungal
N-[2-(Methylamino)-1,3-Benzothiazol-6-yl]Acetamide (AJ1) None (unsubstituted benzothiazole) 2-(Methylamino) Methylamino (basic nitrogen, moderate solubility) Neurological research (e.g., tau protein modulation)

Key Research Findings

Bromine vs. In contrast, the trifluoromethyl group in analogs (e.g., EP3348550A1 compounds) improves metabolic stability and membrane permeability .

Dimethylaminoethyl vs. Simple Alkyl Chains: The dimethylaminoethyl moiety in the target compound provides a protonatable tertiary amine, which increases solubility in acidic environments (e.g., physiological pH) compared to non-amine analogs like AJ1 . This feature is critical for oral bioavailability.

Phenylsulfanyl vs. Oxygen-Based Substituents :

  • The phenylsulfanyl group offers greater resistance to oxidative degradation compared to oxygen-linked substituents (e.g., methoxy or acetoxy groups). However, it may reduce solubility due to increased hydrophobicity, necessitating salt formation (e.g., hydrochloride) for formulation .

Activity Trends in Patent Literature :

  • European Patent EP3348550A1 highlights benzothiazole acetamides with 6-substituents (e.g., trifluoromethyl, nitro) as potent inhibitors of protein kinases involved in cancer progression. The target compound’s bromine and thioether groups may similarly disrupt ATP-binding pockets in kinases .

Biological Activity

N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(phenylsulfanyl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiazole moiety, a dimethylamino group, and a phenylsulfanyl group. Its molecular formula is C13H16BrN3SC_{13}H_{16}BrN_3S, with a molecular weight of approximately 328.26 g/mol. The presence of bromine enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it may inhibit specific enzymes or receptors involved in disease processes, particularly in cancer and neurological disorders. The benzothiazole ring is known for its ability to modulate biological pathways, often acting as an inhibitor or modulator of protein functions.

Antitumor Activity

Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(phenylsulfanyl)acetamide have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Studies have demonstrated that benzothiazole derivatives can possess neuroprotective properties. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. The compound's dimethylamino group is particularly relevant for enhancing central nervous system penetration .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Similar benzothiazole derivatives have been evaluated for their effectiveness against bacterial strains, exhibiting promising results in inhibiting biofilm formation and bacterial growth .

Case Studies

StudyFindings
Anticancer Study A study on similar compounds indicated that they significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
Neurotoxicity Assessment Evaluations revealed that compounds with similar structures did not exhibit neurotoxicity at therapeutic doses, suggesting a favorable safety profile .
Antimicrobial Evaluation In vitro tests showed that related benzothiazole derivatives had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the benzothiazole ring substitution pattern (e.g., bromo group at C6) and the dimethylaminoethyl side chain. Aromatic protons in the benzothiazole ring typically appear at δ 7.5–8.5 ppm, while the dimethylamino group shows a singlet near δ 2.2–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns, particularly distinguishing the bromine isotope signature (m/z 158/160 for 79^{79}Br/81^{81}Br) .
  • FT-IR : Confirms carbonyl (C=O stretch at ~1650–1700 cm1^{-1}) and thioether (C-S stretch at ~600–700 cm1^{-1}) functionalities .

How can combinatorial experimental design or Bayesian optimization improve the yield and purity of this compound during synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, reagent stoichiometry) identifies optimal conditions. For example, a central composite design can optimize the coupling efficiency between the benzothiazole and acetamide moieties .
  • Bayesian Optimization : Machine learning models predict high-yield reaction pathways by iteratively updating priors based on experimental outcomes. This approach reduces the number of trials needed to maximize yield, especially in multi-step syntheses .
  • Case Study : In analogous acetamide syntheses, Bayesian methods improved yields by 20–30% compared to one-variable-at-a-time (OVAT) approaches .

What strategies are recommended to resolve discrepancies in NMR or mass spectrometry data when analyzing this compound's derivatives?

Q. Advanced

  • Controlled Degradation Studies : Expose the compound to stress conditions (heat, light, moisture) to identify degradation products that may interfere with spectral interpretation .
  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals in complex spectra, particularly for distinguishing benzothiazole protons from phenylsulfanyl groups .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels at critical positions (e.g., acetamide carbonyl) to track bond cleavage or rearrangement during MS analysis .

How does the dimethylaminoethyl group influence the compound's solubility and reactivity in aqueous versus organic media?

Q. Advanced

  • Solubility : The dimethylaminoethyl moiety enhances water solubility at acidic pH due to protonation of the tertiary amine (pKa ~8–9). In organic solvents (e.g., DCM, THF), the neutral form dominates, favoring lipophilic interactions .
  • Reactivity : The electron-donating dimethylamino group stabilizes intermediates during nucleophilic substitution reactions. However, in aqueous basic conditions, deprotonation can reduce reactivity, necessitating pH-controlled environments .
  • Case Study : Analogous compounds with dimethylaminoethyl groups showed 40% higher solubility in buffered saline (pH 4.5) compared to non-aminated derivatives .

What computational methods are suitable for modeling the electronic effects of the bromo and phenylsulfanyl substituents on this compound's stability?

Q. Advanced

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G**) predicts electron distribution and steric effects. The bromo group’s electron-withdrawing nature increases electrophilicity at the benzothiazole C2 position, while the phenylsulfanyl group contributes to π-π stacking interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects to assess stability in different solvents. For example, MD reveals that the phenylsulfanyl group stabilizes the compound in toluene via hydrophobic interactions .
  • QSPR Models : Quantitative Structure-Property Relationship models correlate substituent electronic parameters (Hammett σ constants) with experimental stability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.